Chromotrope 2B

Descripción

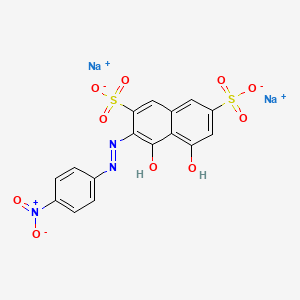

Structure

3D Structure of Parent

Propiedades

Número CAS |

548-80-1 |

|---|---|

Fórmula molecular |

C16H11N3NaO10S2 |

Peso molecular |

492.4 g/mol |

Nombre IUPAC |

disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11N3O10S2.Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;/h1-7,20-21H,(H,24,25,26)(H,27,28,29); |

Clave InChI |

COMHNGNAVSKQSI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-].[Na] |

Apariencia |

Solid powder |

Otros números CAS |

548-80-1 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Chromotrope 2B; Chromotrope-2B; Chromotrope2B; Chromotrope Red 4B; C.I. Acid Red 176; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chromotrope 2B: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotrope 2B, also known by its Colour Index name Acid Red 176, is a synthetically produced diazo dye.[1][2][3] Structurally, it is the disodium salt of 4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid.[1] This compound is notable for its use as a biological stain in microscopy and as a chromophoric reagent in various analytical and spectrophotometric assays.[4][5][6] Its utility stems from its distinct color properties and its ability to form complexes with certain ions.[6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with Chromotrope 2B.

Chemical and Physical Properties

The key physicochemical properties of Chromotrope 2B are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | [1] |

| Synonyms | Acid Red 176, C.I. 16575, Chromotrope Red 4B, 2-(4-Nitrophenylazo)chromotropic acid disodium salt | [1][2][3][5] |

| CAS Number | 548-80-1 | [1][2][4][5] |

| Molecular Formula | C₁₆H₉N₃Na₂O₁₀S₂ | [1][2][5] |

| Molecular Weight | 513.37 g/mol | [2][5] |

| Appearance | Dark green to dark purple or reddish-brown crystalline powder | [4][7][8][9] |

| Melting Point | >300 °C | [4][5][8] |

| Solubility | Soluble in water (10 mg/mL); insoluble in alcohol | [4][5][7] |

| Absorption Maximum (λmax) | 509-519 nm in water | [5][10] |

Chemical Structure

Chromotrope 2B is an azo dye characterized by a central diazo bridge (-N=N-) connecting a p-nitrophenyl group to a chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) moiety.[1][7] The presence of two sulfonate groups enhances its water solubility, a key feature for its application in aqueous systems.[6] The hydroxyl and azo groups are crucial for its chelating properties and color.

Caption: Chemical structure of Chromotrope 2B.

Experimental Protocols

Synthesis of Chromotrope 2B

The synthesis of Chromotrope 2B is a classic example of an azo coupling reaction.[4][7] The general procedure involves two main steps: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.

-

Diazotization of 4-Nitroaniline:

-

An accurate molar equivalent of 4-nitroaniline is dissolved in a solution of hydrochloric acid and water.

-

The mixture is cooled in an ice bath to maintain a low temperature (0-5 °C).

-

A cold, aqueous solution of sodium nitrite is added dropwise to the 4-nitroaniline solution. This reaction forms the diazonium salt of 4-nitroaniline. The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.

-

-

Azo Coupling:

-

Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) is dissolved in an alkaline solution, typically sodium carbonate or sodium hydroxide, to form the sodium salt.[11]

-

The cold diazonium salt solution is then slowly added to the alkaline chromotropic acid solution.

-

The coupling reaction occurs, where the diazonium salt acts as an electrophile and attacks the electron-rich naphthalene ring of the chromotropic acid, resulting in the formation of the Chromotrope 2B dye.[4]

-

The following diagram illustrates the general workflow for the synthesis of Chromotrope 2B.

Caption: General workflow for the synthesis of Chromotrope 2B.

Analytical Application: Spectrophotometric Determination

Chromotrope 2B is utilized as a reagent in the spectrophotometric determination of various substances. For instance, it has been used in assays for cephalosporins.[6][9] A general protocol for such an application would involve:

-

Preparation of Standard Solutions: A series of standard solutions of the analyte (e.g., a specific cephalosporin) are prepared at known concentrations.

-

Reaction with Chromotrope 2B: A fixed amount of Chromotrope 2B solution is added to each standard solution and the unknown sample. The reaction conditions, such as pH and temperature, are optimized and kept constant.

-

Spectrophotometric Measurement: After a suitable incubation period to allow for color development, the absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) for the resulting complex.

-

Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determination of Unknown Concentration: The concentration of the analyte in the unknown sample is determined by interpolating its absorbance value on the calibration curve.

References

- 1. Chromotrope 2B | C16H9N3Na2O10S2 | CID 68360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CHROMOTROPE 2B C.I. NO. 16575 | 548-80-1 | MSDS and Specifications of CHROMOTROPE 2B C.I. NO. 16575 [molychem.net]

- 4. CHROMOTROPE 2B CAS#: 548-80-1 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gspchem.com [gspchem.com]

- 7. Chromotrope 2B [drugfuture.com]

- 8. chembk.com [chembk.com]

- 9. Chromotrope 2B, GR | Ottokemi™ [ottokemi.com]

- 10. 548-80-1 CAS | CHROMOTROPE 2B | Biological Stains and Dyes | Article No. 02829 [lobachemie.com]

- 11. globalresearchonline.net [globalresearchonline.net]

Chromotrope 2B: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotrope 2B, also known as Acid Red 176, is a synthetically produced monoazo dye with the chemical formula C₁₆H₉N₃Na₂O₁₀S₂.[1][2] It is widely utilized in various research applications, primarily as a biological stain in histology and cytology, and as a chromogenic reagent in spectrophotometric analysis.[3][4] This technical guide provides an in-depth overview of the core applications of Chromotrope 2B, complete with detailed experimental protocols, quantitative data, and visual representations of workflows and pathways to facilitate its effective use in a laboratory setting.

Core Properties of Chromotrope 2B

A thorough understanding of the physicochemical properties of Chromotrope 2B is essential for its proper handling, storage, and application in research.

| Property | Value | References |

| Synonyms | 2-(4-Nitrophenylazo)chromotropic acid disodium salt, Acid Red 176 | [1] |

| CAS Number | 548-80-1 | [4] |

| Molecular Formula | C₁₆H₉N₃Na₂O₁₀S₂ | [1][2] |

| Molecular Weight | 513.37 g/mol | [1] |

| Appearance | Dark green to dark purple crystalline powder | [4] |

| Solubility | Soluble in water (10 mg/mL) | |

| Absorption Maximum (in water) | 509–519 nm | [3] |

| Molar Extinction Coefficient (ε) | ≥500 at 509-519 nm in water |

Applications in Histological Staining

Chromotrope 2B is a valuable tool in histology for the visualization of various tissue components. While often used interchangeably with the related compound Chromotrope 2R, it is essential to consult specific protocols for optimal staining results. One of the primary applications is in trichrome staining methods, such as the Gomori's one-step trichrome stain, which differentiates between cytoplasm, muscle, and collagen fibers.

Gomori's One-Step Trichrome Staining (Adapted for Chromotrope 2B)

This protocol is adapted from standard Gomori's trichrome methods that traditionally use Chromotrope 2R. Researchers should optimize staining times for their specific tissues and fixation methods.

Principle: This method utilizes a solution containing a plasma stain (Chromotrope 2B), a connective tissue stain (e.g., Fast Green FCF), and phosphotungstic acid. The differential staining is based on the molecular size of the dyes and the permeability of the tissues. Phosphotungstic acid facilitates the selective staining of collagen by the larger dye molecules (Fast Green FCF), while the smaller Chromotrope 2B molecules stain the cytoplasm and muscle fibers.[5][6]

Experimental Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through absolute ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Mordanting (Optional but Recommended for Formalin-Fixed Tissues):

-

Immerse slides in Bouin's fluid at 56-60°C for 1 hour or at room temperature overnight.

-

Wash thoroughly in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 5-10 seconds.

-

Wash in running tap water for 1-2 minutes.

-

Blue in Scott's tap water substitute or saturated lithium carbonate solution for 1 minute.

-

Wash in running tap water for 5 minutes.

-

-

Trichrome Staining:

-

Prepare the Gomori's Trichrome staining solution:

-

Chromotrope 2B: 0.6 g

-

Fast Green FCF (or Light Green SF): 0.3 g

-

Phosphotungstic Acid: 0.8 g

-

Glacial Acetic Acid: 1.0 mL

-

Distilled Water: 100 mL

-

-

Immerse slides in the staining solution for 15-20 minutes.

-

-

Differentiation and Dehydration:

-

Rinse briefly in 0.5% acetic acid solution.

-

Dehydrate rapidly through 95% ethanol and absolute ethanol (2 changes each).

-

-

Clearing and Mounting:

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Blue to black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen and Mucin: Green or blue (depending on the counterstain used)

Spectrophotometric Applications

Chromotrope 2B serves as a chromogenic reagent in the quantitative analysis of various substances, including cephalosporin antibiotics and boric acid. These methods are valued for their simplicity, speed, and cost-effectiveness.

Determination of Cephalosporins

Principle: This method is based on the formation of a colored radical anion when Chromotrope 2B is combined with Chromotrope 2R in the presence of certain cephalosporins. The intensity of the resulting color is proportional to the concentration of the cephalosporin and can be measured spectrophotometrically.[3]

Experimental Workflow for Cephalosporin Determination:

Determination of Boric Acid

Principle: Chromotrope 2B can be used as a reagent for the detection and quantification of boric acid and borates.[3][7] The reaction in the presence of a dehydrating agent, such as sulfuric acid, forms a colored complex. The intensity of this color is directly proportional to the concentration of boric acid.

Experimental Protocol for Boric Acid Detection:

-

Sample Preparation: Prepare a series of standard solutions of boric acid in concentrated sulfuric acid. Prepare the unknown sample by dissolving it in concentrated sulfuric acid.

-

Reagent Preparation: Prepare a solution of Chromotrope 2B in concentrated sulfuric acid.

-

Reaction: To 1 mL of each standard and the sample solution in separate quartz test tubes, add 3 mL of the Chromotrope 2B reagent.

-

Measurement: Make the final volume up to 10 mL with concentrated sulfuric acid. Mix well and measure the absorbance at the wavelength of maximum absorption for the colored complex.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of boric acid in the sample from this curve.

Quantitative Data

While extensive comparative studies are limited in publicly available literature, the performance of Chromotrope 2B can be inferred from its physicochemical properties and its successful application in established protocols. The following table summarizes key quantitative parameters.

| Parameter | Application | Value | References |

| Absorption Maximum (λmax) | General (in water) | 509–519 nm | [3] |

| Molar Absorptivity (ε) | General (in water) | ≥500 L·mol⁻¹·cm⁻¹ | |

| Sensitivity (vs. Uvitex 2B) | Detection of microsporidial spores | 80% | [8] |

| Specificity (vs. Uvitex 2B) | Detection of microsporidial spores | 100% | [8] |

Safety and Handling

Chromotrope 2B is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a dust mask.[2]

-

Storage: Store in a dry, well-ventilated place away from heat and strong oxidizing agents. Keep the container tightly closed.[2]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Logical Relationship Diagram

The decision-making process for selecting a staining method often involves considering factors like the target structure, desired outcome, and available equipment. The following diagram illustrates a simplified logical flow for choosing between a general overview stain and a more specific trichrome stain.

Conclusion

Chromotrope 2B is a versatile and reliable reagent for a range of applications in research and diagnostics. Its utility as a histological stain, particularly in trichrome methods, allows for clear differentiation of key tissue components. Furthermore, its role as a chromogenic agent in spectrophotometry provides a simple and effective means for the quantification of important analytes like cephalosporins and boric acid. By following the detailed protocols and safety guidelines outlined in this guide, researchers can effectively incorporate Chromotrope 2B into their experimental workflows to achieve accurate and reproducible results.

References

- 1. scbt.com [scbt.com]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. gspchem.com [gspchem.com]

- 4. CHROMOTROPE 2B CAS#: 548-80-1 [m.chemicalbook.com]

- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 6. VitroView™ Modified Gomori's Trichrome Stain Kit - VitroVivo Biotech [vitrovivo.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Comparison of Chromotrope 2R and Uvitex 2B for the detection of intestinal microsporidial spores in stool specimens of HIV patients attending Nekempte Hospital, West Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labogens.com [labogens.com]

Chromotrope 2B: A Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Chromotrope 2B (C.I. 16575), an azo dye widely utilized in microscopy, histology, and as a colorimetric reagent. This document details its absorption characteristics, discusses its emissive properties, and provides standardized experimental protocols for spectral analysis.

Introduction

Chromotrope 2B, also known as Acid Red 176, is a disodium salt of 2-(4-Nitrophenylazo)chromotropic acid.[1][2] As a member of the azo dye class, its intense color arises from the conjugated system of aromatic rings linked by an azo group (-N=N-). This structure is fundamental to its interaction with light and its applications in various analytical and diagnostic procedures.[3] It is primarily used as a reagent for the determination of boric acid and borates and in the spectrophotometric assay of cephalosporins.[4] Additionally, it serves as a histological stain in microscopy.[4]

Table 1: General Properties of Chromotrope 2B

| Property | Value | References |

| IUPAC Name | disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | [5] |

| Common Synonyms | Acid Red 176, C.I. 16575, p-Nitrobenzeneazochromotropic acid sodium salt | [1][5] |

| CAS Number | 548-80-1 | [2][4] |

| Molecular Formula | C₁₆H₉N₃Na₂O₁₀S₂ | [2][5] |

| Molecular Weight | 513.37 g/mol | [4][5] |

| Solubility | Soluble in water (10 mg/mL) | [3] |

Spectroscopic Properties

The interaction of Chromotrope 2B with electromagnetic radiation is defined by its absorption and emission spectra. These properties are crucial for its application in quantitative analysis and staining.

Chromotrope 2B exhibits a strong absorption band in the visible region of the electromagnetic spectrum. The precise wavelength of maximum absorption (λmax) is dependent on the solvent and pH. In aqueous solutions, the absorption maximum is typically observed between 509 and 519 nm.[4] The dye's high molar absorptivity in this region contributes to its effectiveness as a colorimetric reagent.

Table 2: Quantitative Absorption Data for Chromotrope 2B

| Parameter | Solvent | Value | References |

| Absorption Maximum (λmax) | Water | 509 - 519 nm | [4] |

| Absorption Maximum (λmax) | Water | 512 - 518 nm | [1] |

| Absorption Maximum (λmax) | 0.1N NaOH | 553 - 559 nm | [4] |

| Absorptivity (A 1%/1cm) | Water (at λmax) | > 575 | [1][4] |

| Molar Extinction Coefficient (ε) | Water (at 509-519 nm) | ≥ 500 M⁻¹cm⁻¹ | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the measurement of absorption and emission spectra, applicable to dyes such as Chromotrope 2B.

This protocol describes the use of a dual-beam UV-Visible spectrophotometer to determine the absorption spectrum and λmax of Chromotrope 2B.

Materials:

-

Chromotrope 2B powder

-

Solvent (e.g., deionized water)

-

UV-Visible Spectrophotometer

-

Matched quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Chromotrope 2B powder and dissolve it in the chosen solvent (e.g., water) in a volumetric flask to create a stock solution of known concentration.

-

Working Solution Preparation: Prepare a dilution of the stock solution to a concentration that results in a maximum absorbance between 0.5 and 1.0, as this range typically provides the best signal-to-noise ratio and adheres to the Beer-Lambert Law.[6]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference or "blank".[7] Place it in the reference beam path of the spectrophotometer. Place a second cuvette, also filled with the solvent, in the sample beam path. Run a baseline correction scan over the desired wavelength range (e.g., 350-700 nm) to zero the instrument.[7][8]

-

Sample Measurement: Discard the solvent from the sample cuvette, rinse it two to three times with the Chromotrope 2B working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.[6]

-

Spectrum Acquisition: Initiate the scan to measure the absorbance of the sample across the specified wavelength range. The instrument will automatically subtract the baseline spectrum from the sample spectrum.[7]

-

Data Analysis: Identify the wavelength at which the highest absorbance value is recorded. This is the λmax. Record both the λmax and the absorbance value.[6][8]

This protocol outlines the general procedure for measuring a fluorescence emission spectrum using a spectrofluorometer. While likely not applicable to Chromotrope 2B due to its non-emissive nature, it serves as a standard methodology.

Materials:

-

Fluorophore solution

-

Spectrofluorometer

-

Quartz cuvettes (4-sided polished)

Procedure:

-

Determine Excitation Wavelength: First, measure the absorption spectrum of the compound to find its λmax. This wavelength is typically used as the excitation wavelength (λex) for the emission scan.[9]

-

Instrument Setup: Turn on the spectrofluorometer and allow the source lamp to stabilize. Set the excitation monochromator to the determined λex.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the sample holder to measure any background signal or Raman scattering from the solvent.

-

Sample Measurement: Place the cuvette containing the fluorophore solution in the sample holder.

-

Emission Scan: Scan the emission monochromator across a wavelength range starting just above the excitation wavelength to a longer wavelength (e.g., if λex is 510 nm, scan from 520 nm to 750 nm). The detector measures the intensity of emitted light at each wavelength.[9][10]

-

Data Analysis: The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λem). The difference between λex and λem is the Stokes shift.[10]

Workflows and Applications

Chromotrope 2B's primary utility lies in colorimetric assays and histological staining, where its strong absorbance is the key feature.

In quantitative analysis, Chromotrope 2B can be used to determine the concentration of an analyte that causes a change in the dye's color, and thus its absorption spectrum. A generalized workflow for such an assay is depicted below.

Caption: General workflow for quantitative spectrophotometric analysis.

As a histological dye, Chromotrope 2B is used to impart color to specific tissue or cellular components, enabling their visualization under a microscope. The workflow involves a series of steps to prepare the tissue and apply the stain.

Caption: General workflow for a histological staining procedure.

References

- 1. 548-80-1 CAS | CHROMOTROPE 2B | Biological Stains and Dyes | Article No. 02829 [lobachemie.com]

- 2. scbt.com [scbt.com]

- 3. CHROMOTROPE 2B CAS#: 548-80-1 [m.chemicalbook.com]

- 4. gspchem.com [gspchem.com]

- 5. Chromotrope 2B | C16H9N3Na2O10S2 | CID 68360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lakeheadu.ca [lakeheadu.ca]

- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 10. faculty.washington.edu [faculty.washington.edu]

In-Depth Technical Guide to the Safe Handling and Application of Chromotrope 2B Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of Chromotrope 2B powder. It also includes detailed experimental protocols for its application in histological staining and as a reagent for borate determination, addressing the needs of laboratory personnel in research and development.

Chemical and Physical Properties

Chromotrope 2B is a dark green to dark purple crystalline powder.[1] It is an azo dye derived from chromotropic acid and is soluble in water, forming a yellow-light red solution, but is not soluble in alcohol.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 548-80-1 | [1][2][3] |

| Molecular Formula | C₁₆H₉N₃Na₂O₁₀S₂ | [2][4] |

| Molecular Weight | 513.37 g/mol | [2][5] |

| Melting Point | >300 °C | [1][5] |

| Appearance | Dark green to dark purple crystalline powder | [1] |

| Solubility in Water | 10 mg/mL | [5] |

| Synonyms | C.I. Acid Red 176, p-nitrobenzeneazochromotropic acid sodium salt, C.I. 16575 | [2] |

Hazard Identification and Safety Precautions

Chromotrope 2B is classified as a hazardous substance. It is crucial to handle this chemical with care, adhering to the safety precautions outlined below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following hierarchy of controls should be implemented.

Caption: Hierarchy of controls for safe handling of Chromotrope 2B.

When handling Chromotrope 2B powder, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][8]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be worn.[7][8]

Storage

Store Chromotrope 2B powder in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from strong oxidizing agents.[8]

First Aid Measures

In the event of exposure to Chromotrope 2B, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8] |

Accidental Release and Disposal

Spill Response

In the event of a spill, follow the workflow below.

Caption: Workflow for responding to a Chromotrope 2B powder spill.

Disposal

Dispose of Chromotrope 2B waste in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of it down the drain or into the environment.

Experimental Protocols

Chromotrope 2B is utilized in various laboratory applications, most notably in histological staining and as a reagent for the determination of boron.

Gomori's Trichrome Staining for Muscle and Collagen

This protocol is adapted for the use of Chromotrope 2B, which can be used in place of or in conjunction with Chromotrope 2R in Gomori's trichrome stain.[1][6] This one-step staining procedure is used to differentiate between muscle and collagen fibers in tissue sections.

Materials:

-

Weigert's iron hematoxylin

-

Gomori's Trichrome Staining Solution:

-

Chromotrope 2B: 0.6 g

-

Fast Green FCF: 0.3 g

-

Phosphotungstic acid: 0.6 g

-

Glacial acetic acid: 1.0 mL

-

Distilled water: 100 mL

-

-

0.2% Acetic Acid Solution

-

Ethanol (95% and 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to water through xylene and a graded series of ethanol. For frozen sections, fixation may not be necessary.[6]

-

Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes.

-

Washing: Wash the sections in running tap water until the water runs clear.

-

Trichrome Staining: Immerse the sections in the Gomori's trichrome staining solution for 5-20 minutes. The optimal time should be determined empirically.[1]

-

Rinsing: Briefly rinse the sections with distilled water.

-

Differentiation: Differentiate the staining by dipping the sections in the 0.2% acetic acid solution for a few seconds.

-

Dehydration: Dehydrate the sections through graded ethanol solutions (95% and 100%).

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount the coverslip with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm and Muscle Fibers: Red

-

Collagen: Green

Spectrophotometric Determination of Boron

Chromotrope 2B is a known reagent for the determination of boric acid and borates.[4] While detailed, standardized protocols specifically citing Chromotrope 2B are not as prevalent as those for other reagents like curcumin or azomethine-H, the following is a generalized procedure for the spectrophotometric determination of boron using a chromotropic acid derivative.

Principle:

In a concentrated sulfuric acid medium, borate ions react with Chromotrope 2B to form a colored complex. The absorbance of this complex is measured spectrophotometrically, and the concentration of boron is determined from a calibration curve.

Materials:

-

Chromotrope 2B reagent solution (e.g., 0.05% w/v in concentrated sulfuric acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Standard Boron Solution (prepared from boric acid)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare aqueous samples and a series of boron standards of known concentrations.

-

Reaction: In a heat-resistant test tube, add a specific volume of the sample or standard. Carefully add an excess of the Chromotrope 2B reagent solution in concentrated sulfuric acid. The reaction is highly exothermic and should be performed in an ice bath with appropriate safety precautions.

-

Color Development: Allow the mixture to cool and the color to develop fully. The time required for color development should be standardized.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the boron-Chromotrope 2B complex. This wavelength should be determined experimentally but is typically in the visible range.

-

Calibration Curve: Plot the absorbance values of the standards against their corresponding boron concentrations to create a calibration curve.

-

Concentration Determination: Determine the boron concentration in the unknown samples by comparing their absorbance values to the calibration curve.

Note: This is a generalized protocol. The specific concentrations, volumes, reaction times, and wavelength of measurement should be optimized for the specific application and instrumentation. It is crucial to handle concentrated sulfuric acid with extreme care in a fume hood and with appropriate personal protective equipment.

References

- 1. CHROMOTROPE 2B REAGENT SOLUTION | Reagent for Organic Chemistry | Article No. 2829D [lobachemie.com]

- 2. Spectrophotometric determination of boron - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. lobachemie.com [lobachemie.com]

- 4. Determination of boron in water samples by dispersive liquid–liquid microextraction based on the solidification of a floating organic drop coupled with a fluorimetric method - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oiv.int [oiv.int]

- 7. arvumplantlabs.com [arvumplantlabs.com]

- 8. researchgate.net [researchgate.net]

Chromotrope 2B: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Chromotrope 2B, a synthetically produced azo dye. Predominantly utilized as a biological stain in microscopy and as a reagent in chemical analysis, a thorough understanding of its solubility characteristics is crucial for its effective application in research and development. This document summarizes the available quantitative and qualitative data on its solubility in several common solvents, details experimental protocols for solubility determination, and clarifies its role, or lack thereof, in biological signaling pathways.

Solubility of Chromotrope 2B

The solubility of Chromotrope 2B varies significantly across different solvents. The available data is summarized in the table below. It is important to note that for certain solvents, particularly ethanol, conflicting information exists in the available literature.

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | 10 mg/mL | Soluble, forms a yellow-light red solution. Miscible. | [1][2] |

| Ethanol | 0.1% | Reportedly not soluble in alcohol, suggesting very low solubility. | [1] |

| Methanol:Water (1:1) | 0.01 g/10 mL | - | |

| Acetone | No quantitative data available | Expected to have low to negligible solubility. | - |

| Dimethyl Sulfoxide (DMSO) | No quantitative data available | Likely to have some degree of solubility due to the versatile nature of DMSO as a solvent. | - |

Note on Ethanol Solubility: There is a notable discrepancy in the reported solubility of Chromotrope 2B in ethanol. While one source provides a quantitative value of 0.1%, another source categorically states that it is "not soluble in alcohol".[1] This suggests that the solubility is, at best, very limited and may be dependent on the specific grade of the dye and the experimental conditions. Researchers are advised to empirically determine the solubility in their specific grade of ethanol for their applications.

Experimental Protocols for Determining Dye Solubility

A precise determination of solubility is often required for experimental work. The following is a detailed methodology adapted from protocols for azo dyes, which can be employed to ascertain the solubility of Chromotrope 2B in a solvent of interest.

Protocol: Spectrophotometric Determination of Azo Dye Solubility

This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the dissolved solute (Beer-Lambert Law). By creating a calibration curve with known concentrations, the concentration of a saturated solution, and thus the solubility, can be determined.

Materials:

-

Chromotrope 2B

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Spectrophotometer (UV-Vis)

-

Cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

Methodology:

-

Preparation of a Calibration Curve: a. Prepare a stock solution of Chromotrope 2B in the chosen solvent at a known concentration. b. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Chromotrope 2B in that solvent. d. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear.

-

Preparation of a Saturated Solution: a. Add an excess amount of Chromotrope 2B to a known volume of the solvent in a flask. b. Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. c. After stirring, allow the solution to stand undisturbed for several hours to allow undissolved particles to settle.

-

Sample Analysis: a. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. b. Filter the sample using a syringe filter to remove any remaining suspended particles. c. Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at the λmax.

-

Calculation of Solubility: a. Using the equation of the line from the calibration curve, determine the concentration of the diluted solution. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of Chromotrope 2B in the solvent at the experimental temperature.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Chromotrope 2B.

Role in Biological Signaling Pathways

It is a critical point of clarification for researchers in drug development and related fields that Chromotrope 2B is not known to be involved in any biological signaling pathways . Its chemical structure and properties are those of a synthetic dye, and its applications are confined to its use as a stain for visualizing cellular components and as a chromogenic reagent in chemical assays. There is no evidence in the scientific literature to suggest that it has any physiological role or that it interacts with signaling cascades within biological systems. Therefore, its utility in a drug development context is limited to its application as a laboratory reagent for analytical and visualization purposes.

References

Chromotrope 2B Dye: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Chromotrope 2B, a synthetic azo dye with significant applications in scientific research and analysis. This document details its discovery and history, chemical and physical properties, and key experimental applications, including detailed protocols and workflow diagrams.

Discovery and History

Chromotrope 2B was discovered in 1890, a period of significant advancement in the synthesis of new dyestuffs that began with the accidental discovery of mauveine by William Henry Perkin in 1856.[1][2][3] The development of synthetic dyes in the latter half of the 19th century, largely driven by German chemical companies, revolutionized various industries by providing a wide array of new colors.[4] Chromotrope 2B emerged from this era of intensive research and development in dye chemistry.

The synthesis of Chromotrope 2B involves the diazo coupling of 4-Nitrobenzenamine with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic acid).[5] This reaction is a classic example of the azo coupling chemistry that forms the basis for a vast number of synthetic dyes.

References

- 1. mdpi.com [mdpi.com]

- 2. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]

- 4. Spectrophotometric and atomic absorption spectrometric determination of certain cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

Chromotrope 2B: A Comprehensive Technical Guide for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotrope 2B, also known as Acid Red 176, is a versatile anionic azo dye with significant applications in biological staining. Its ability to impart a vibrant red color to various cellular components makes it a valuable tool in histology, cytology, and other related life science disciplines. This technical guide provides an in-depth overview of Chromotrope 2B, including its core properties, detailed experimental protocols for its use, and a summary of relevant quantitative data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively utilize this stain in their work.

Core Properties and Specifications

Chromotrope 2B is the disodium salt of 2-(4-Nitrophenylazo)chromotropic acid. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in staining protocols.

| Property | Value | Reference(s) |

| Chemical Name | 2-(4-Nitrophenylazo)chromotropic acid disodium salt | [1] |

| Synonyms | Acid Red 176 | [1] |

| CAS Number | 548-80-1 | [1] |

| Molecular Formula | C₁₆H₉N₃Na₂O₁₀S₂ | [1] |

| Molecular Weight | 513.37 g/mol | [1] |

| Appearance | Dark green to dark purple crystalline powder | |

| Solubility in Water | 10 mg/mL | |

| Absorption Maximum (λmax) | 509-519 nm in water | |

| Molar Extinction Coefficient (ε) | ≥500 at 509-519 nm in water |

Staining Principles and Mechanism

Chromotrope 2B is classified as an acid dye. In an acidic solution, the dye carries a net negative charge due to its sulfonate groups. This negative charge facilitates its binding to positively charged components within cells and tissues, primarily proteins. The intensity and specificity of the staining are influenced by the pH of the staining solution. In a more acidic environment, the amino groups of proteins become protonated (positively charged), enhancing their affinity for the anionic dye and resulting in a more intense stain. This electrostatic interaction is the primary mechanism by which Chromotrope 2B stains cytoplasmic proteins, collagen, and muscle fibers.

Experimental Protocols

Detailed methodologies for two common staining procedures involving a close analog, Chromotrope 2R, which can be adapted for Chromotrope 2B, are provided below. These protocols are widely used in histological and pathological examinations.

Lendrum's Method for Staining Eosinophils

This method is particularly effective for the selective staining of eosinophil granules, making them stand out for easy identification and quantification.

Reagents:

-

Mayer's Hemalum Solution: For nuclear counterstaining.

-

Carbol-Chromotrope Solution:

-

Phenol crystals: 1.0 g

-

Chromotrope 2R (or 2B): 0.5 g

-

Distilled water: 100 ml

-

Preparation: Gently warm the phenol in a flask under hot tap water until it melts. Add the Chromotrope and mix thoroughly to form a sludge. Add the distilled water and mix well. Filter before use.[2]

-

-

Xylene

-

Ethanol (absolute and graded concentrations)

-

Resinous mounting medium

Procedure:

-

Deparaffinize tissue sections and bring them to water through graded alcohols.

-

Stain the nuclei with Mayer's hemalum solution.

-

"Blue" the sections in tap water.

-

Immerse the slides in the Carbol-Chromotrope solution for 30 minutes.[2]

-

Wash the sections thoroughly in running tap water.

-

Dehydrate the sections through graded alcohols.

-

Clear the sections in xylene.

-

Mount with a resinous medium.

Expected Results:

Gomori's One-Step Trichrome Stain

This technique is a valuable tool for differentiating between muscle, collagen fibers, and cytoplasm.

Reagents:

-

Weigert's Iron Hematoxylin: For nuclear staining.

-

Gomori's Trichrome Staining Solution:

-

Chromotrope 2R (or 2B): 0.6 g

-

Fast Green FCF: 0.3 g

-

Phosphotungstic acid: 0.6 g

-

Glacial acetic acid: 1.0 ml

-

Distilled water: 100 ml

-

Preparation: Combine the components and adjust the pH to 3.4 using 1N NaOH.[1]

-

-

0.2% Acetic Acid Solution: For differentiation.

-

Xylene

-

Ethanol (absolute and graded concentrations)

-

Mounting medium

Procedure:

-

Deparaffinize tissue sections and rehydrate to water.

-

Stain nuclei with Weigert's iron hematoxylin.

-

Rinse in tap water.

-

Immerse slides in the Gomori's trichrome staining solution for 15-20 minutes.

-

Differentiate in 0.2% acetic acid for a few seconds.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene.

-

Mount with a suitable mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, keratin, muscle fibers: Red

-

Collagen and mucin: Green or blue (depending on the counterstain used)

Quantitative Data and Performance

The effectiveness of Chromotrope 2B as a biological stain is dependent on several factors, including concentration, pH, and incubation time. The following table summarizes key quantitative parameters derived from established protocols.

| Parameter | Recommended Value/Range | Application Context | Reference(s) |

| Stain Concentration | 0.5% (w/v) | Lendrum's Method for Eosinophils | [2] |

| 0.6% (w/v) | Gomori's One-Step Trichrome Stain | [1] | |

| Staining pH | Acidic (pH ~3.4) | Gomori's One-Step Trichrome Stain | [1] |

| Incubation Time | 30 minutes | Lendrum's Method for Eosinophils | [2] |

| 15-20 minutes | Gomori's One-Step Trichrome Stain |

Visualizations

General Staining Workflow

The following diagram illustrates the typical workflow for using Chromotrope 2B in a histological staining protocol.

Conceptual Staining Mechanism

This diagram illustrates the conceptual interaction between Chromotrope 2B and tissue components at a molecular level.

Safety and Handling

Chromotrope 2B is intended for laboratory use by trained personnel. It is important to handle the dye with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Chromotrope 2B is a robust and effective anionic dye for a variety of biological staining applications. Its strong affinity for positively charged cellular components, particularly in acidic conditions, allows for clear and vibrant visualization of cytoplasm, muscle, and collagen. The provided protocols for Lendrum's method and Gomori's trichrome stain serve as a solid foundation for the application of Chromotrope 2B in research and diagnostic settings. By understanding its fundamental properties and adhering to established methodologies, researchers can confidently employ Chromotrope 2B to generate high-quality histological data.

References

An In-depth Technical Guide to the Chromotropic Acid Component of Chromotrope 2B

This technical guide provides a comprehensive overview of chromotropic acid, the core chemical component of the azo dye Chromotrope 2B. The document is intended for researchers, scientists, and professionals in drug development, offering detailed chemical properties, experimental protocols, and key reaction mechanisms.

Core Component: Chromotropic Acid

Chromotropic acid, systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is a highly versatile organic compound.[1][2] Its utility in analytical chemistry stems from its ability to form distinctly colored complexes with various analytes, a property reflected in its name derived from the Greek words chromos (color) and tropein (to turn or change).[1] It is a naphthalenesulfonic acid and a member of the naphthalenediols.[2]

Chemical and Physical Properties

Chromotropic acid is typically available as a white to off-white crystalline powder, often in its dihydrate or disodium salt form.[3][4][5] The presence of two sulfonic acid groups enhances its solubility in aqueous solutions.[4]

Table 1: Physicochemical Properties of Chromotropic Acid and its Derivatives

| Property | Chromotropic Acid | Chromotropic Acid Dihydrate | Chromotropic Acid Disodium Salt Dihydrate |

| Chemical Formula | C₁₀H₈O₈S₂[1] | C₁₀H₁₂O₁₀S₂[3] | C₁₀H₆Na₂O₈S₂·2H₂O[6][7] |

| Molar Mass | 320.29 g/mol [1] | 356.3 g/mol [3] | 400.29 g/mol [6][7] |

| Appearance | White solid[2] | - | Light brown powder[6] / Off-white to beige powder[5] |

| Melting Point | >300 °C | >300 °C (lit.)[7] | ~300 °C[5] |

| Acidity (pKa) | 5.36, 15.6[1] | - | - |

| Water Solubility | - | - | Very soluble[5] |

Synthesis of Chromotrope 2B

Chromotrope 2B, an azo dye, is synthesized through the coupling of diazotized 4-nitroaniline with chromotropic acid.[8] This reaction is a classic example of azo coupling, a fundamental process in the synthesis of a wide range of dyes.

References

- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 2. Chromotropic acid | C10H8O8S2 | CID 67221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromotropic acid dihydrate | C10H12O10S2 | CID 71586819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. belamichemicals.com [belamichemicals.com]

- 6. tmmedia.in [tmmedia.in]

- 7. technical grade, ≥78.5%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. CHROMOTROPE 2B CAS#: 548-80-1 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Chromotrope 2B Staining of Paraffin-Embedded Tissues

Introduction

Chromotrope 2B is an anionic dye belonging to the group of monoazo dyes. In histology, it is utilized for the visualization of various tissue components. Notably, its close analog, Chromotrope 2R, is a well-established stain for the specific identification and quantification of eosinophils in tissue sections.[1][2][3] The bright red staining of eosinophil granules by Chromotrope dyes provides a high contrast against the cytoplasm of other cells, facilitating accurate enumeration. This characteristic makes it a valuable tool in the study of eosinophilic infiltration in various pathological conditions, such as allergic reactions and inflammatory diseases.[1][3] This protocol provides a detailed procedure for the staining of paraffin-embedded tissues using a Chromotrope dye, based on established methods for eosinophil identification.

Principle of the Method

The staining mechanism of Chromotrope dyes for eosinophil granules is based on the interaction of the acidic dye with the basic proteins present in the granules. Eosinophil granules are rich in basic proteins, such as major basic protein (MBP), which have a strong affinity for acidic dyes like Chromotrope 2B and 2R. This interaction results in a stable, bright red coloration of the eosinophil granules, allowing for their clear differentiation from other cell types in the tissue.

Materials

-

Chromotrope 2B or 2R dye (e.g., Sigma-Aldrich, C3143 for Chromotrope 2R)[3]

-

Phenol

-

Hematoxylin solution

-

Distilled water

-

Ethanol (50%, 70%, 95%, and 100%)

-

Xylene

-

Paraffin-embedded tissue sections on slides

-

Mounting medium

Equipment

-

Microscope

-

Staining jars

-

Coplin jars

-

Fume hood

-

Water bath or hot plate

-

Timer

Solution Preparation

0.5% Chromotrope 2R Staining Solution [3]

To prepare 100 ml of the staining solution:

-

Gently heat 100 ml of distilled water.

-

Dissolve 1 g of phenol in the warm water.

-

Add 0.5 g of Chromotrope 2R to the phenol solution.

-

Stir until the dye is completely dissolved.

-

Allow the solution to cool to room temperature before use.

Experimental Protocol

The following protocol is adapted from a method for staining eosinophils in formalin-fixed, paraffin-embedded tissue sections.[3]

1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 10 minutes each.[4] b. Immerse slides in two changes of 100% ethanol for 10 minutes each.[4] c. Immerse slides in 95% ethanol for 5 minutes.[4] d. Immerse slides in 70% ethanol for 5 minutes.[4] e. Immerse slides in 50% ethanol for 5 minutes.[4] f. Rinse slides thoroughly with deionized water.[4]

2. Nuclear Staining a. Immerse slides in hematoxylin solution for 5 minutes at room temperature.[3] b. Rinse slides in running tap water until the water runs clear.

3. Eosinophil Staining a. Stain slides with 0.5% Chromotrope 2R solution for 30 minutes at room temperature.[3]

4. Dehydration and Mounting a. Briefly rinse the slides in distilled water. b. Dehydrate the sections through graded alcohols: 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each. c. Clear the sections in two changes of xylene for 2 minutes each. d. Mount the coverslip with a permanent mounting medium.

Expected Results

-

Eosinophil granules: Bright red

-

Nuclei: Blue/Purple

-

Other tissue elements: Lighter shades of red or pink

Data Presentation

A study comparing four different staining methods for the detection of eosinophils in nasal polyps provided the following data, which highlights the utility of Chromotrope 2R.

| Staining Method | Eosinophil Counting Results | Specificity | Background Staining | Reference |

| Chromotrope 2R | No significant difference compared to Congo red (P = 0.1413). | Specific in detecting eosinophils. | Lower background staining compared to Congo red and H&E. | [3][5][6] |

| Congo Red | No significant difference compared to Chromotrope 2R (P = 0.1413). | Stains eosinophils orange-red. | Higher background staining, elastic fibers may also stain red. | [3][5] |

| MBPmAb IHC | Yielded a higher eosinophil count than Chromotrope 2R, H&E, and Congo red (p < 0.05). | Specific for eosinophils. | MBP-positive area may contaminate nuclei, making counting difficult. | [3][5] |

| H&E | Yielded a lower eosinophil count than Chromotrope 2R, MBPmAb IHC, and Congo red (p < 0.05). | Less specific for eosinophils. | N/A | [3][5] |

Mandatory Visualization

Caption: Workflow of the Chromotrope 2B/2R staining protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of four staining methods for detecting eosinophils in nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of four staining methods for detecting eosinophils in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of a Stable Chromotrope 2B Working Solution

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the preparation of a stable working solution of Chromotrope 2B. Chromotrope 2B is an azo dye used as a biological stain in histology and cytology, a pH indicator, and a reagent for the determination of boric acid and borates.[1][2][3] The stability of the working solution is critical for obtaining reproducible and reliable results in various laboratory applications.

Chemical and Physical Properties

A summary of the key quantitative data and properties of Chromotrope 2B is presented in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₉N₃Na₂O₁₀S₂ | [4][5] |

| Molecular Weight | 513.37 g/mol | [5] |

| Appearance | Red-brown to dark green or dark purple crystalline powder | [1][4] |

| Max Solubility in Water | 10 mg/mL | [1] |

| Solubility in Alcohol | Insoluble | [1] |

| Melting Point | > 300 °C (decomposes) | [1][6] |

| Storage Temperature (Solid) | Room temperature, in a cool, dry, well-ventilated area | [1][4] |

| pH of Reagent Solution | Neutral to slightly acidic (pH 6.5 - 7.5) | [2][7] |

Factors Affecting Solution Stability

The stability of a Chromotrope 2B working solution is influenced by several factors. Proper control of these factors is essential to ensure the solution's efficacy and shelf-life.

-

pH: The pH of the solution is a critical stability factor. Commercial reagent solutions are often formulated with buffer agents to maintain a neutral to slightly acidic pH.[2] The color of the dye is pH-sensitive; it appears yellow in acidic solutions (e.g., with HCl) and blue-red in alkaline solutions (e.g., with NaOH).[1] Maintaining a consistent pH, typically between 6.5 and 7.5, is recommended for general staining purposes.[7]

-

Light: Exposure to direct sunlight or strong artificial light can lead to photodegradation of the dye. It is crucial to store the solution in a dark or amber-colored bottle to protect it from light.[2][7]

-

Temperature: Elevated temperatures can accelerate the degradation of the dye. The solution should be stored in a cool place.[2][7] Refrigeration is often recommended for long-term storage.

-

Contamination: Microbial or chemical contamination can alter the properties of the solution. Using high-purity water and sterile containers for preparation and storage is essential.

Caption: Factors affecting the stability of Chromotrope 2B solution.

Experimental Protocols

Two common protocols are provided below: a general-purpose aqueous solution and a specialized acidic solution for boron detection.

Protocol 1: Preparation of a 0.5% (w/v) Buffered Aqueous Solution

This protocol is suitable for most histological and cytological staining applications.

Materials:

-

Chromotrope 2B powder (C.I. 16575)

-

High-purity distilled or deionized water

-

Phosphate buffer (e.g., 0.1 M Phosphate-Buffered Saline - PBS)

-

500 mL volumetric flask

-

Magnetic stirrer and stir bar

-

0.22 µm syringe filter

-

Sterile, amber-colored storage bottle

Procedure:

-

Weighing: Accurately weigh 2.5 g of Chromotrope 2B powder using an analytical balance.

-

Initial Dissolution: Transfer the powder to the 500 mL volumetric flask. Add approximately 400 mL of distilled water.

-

Mixing: Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution until the powder is completely dissolved. This may take some time as the maximum solubility is 10 mg/mL.[1]

-

Buffering: Add 50 mL of 10x PBS stock solution to achieve a 1x final concentration, or prepare the solution directly in a pre-made phosphate buffer to ensure a stable pH within the neutral to slightly acidic range.[2]

-

Final Volume: Once the dye is fully dissolved, add distilled water to bring the final volume to the 500 mL mark.

-

Filtration: For long-term stability and to remove any particulates, filter the solution through a 0.22 µm syringe filter into the final sterile storage bottle.

-

Storage: Label the amber bottle clearly with the solution name, concentration, and date of preparation. Store the solution in a cool, dark place, such as a refrigerator (2-8°C). The shelf life of a properly stored solution is approximately one year.[2]

Protocol 2: Preparation of 0.05 g/L Solution in Sulfuric Acid

This formulation is specifically cited for use as a chemical reagent, for instance, in the detection of borates.[8]

Materials:

-

Chromotrope 2B powder (C.I. 16575)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled water

-

1 L volumetric flask (borosilicate glass)

-

Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Procedure:

-

Safety First: Perform this procedure in a chemical fume hood due to the use of concentrated acid.

-

Weighing: Weigh 0.05 g of Chromotrope 2B powder.

-

Acid Preparation: Carefully add 750 mL of concentrated sulfuric acid to approximately 250 mL of distilled water in the 1 L volumetric flask. Caution: Always add acid to water slowly, never the other way around, as the reaction is highly exothermic. The flask will become hot. Allow it to cool to room temperature.

-

Dissolution: Add the weighed Chromotrope 2B powder to the cooled sulfuric acid solution.

-

Mixing: Cap the flask and mix by gentle inversion until the dye is completely dissolved.

-

Storage: Store the solution in a properly labeled, acid-resistant bottle in a cool, dry, and well-ventilated area away from incompatible materials.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for preparing a stable, buffered aqueous solution of Chromotrope 2B.

Caption: Workflow for preparing a stable aqueous Chromotrope 2B solution.

References

- 1. CHROMOTROPE 2B CAS#: 548-80-1 [m.chemicalbook.com]

- 2. abchemicalindustries.com [abchemicalindustries.com]

- 3. gspchem.com [gspchem.com]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. scbt.com [scbt.com]

- 6. lobachemie.com [lobachemie.com]

- 7. abchemicalindustries.com [abchemicalindustries.com]

- 8. drugfuture.com [drugfuture.com]

Application Notes and Protocols: Chromotrope 2B in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Chromotrope 2B in combination with other histological stains. The information is intended to guide researchers in the precise visualization of specific tissue components, aiding in both routine and specialized pathological assessments.

Application Note 1: Carbol-Chromotrope 2B Method for Eosinophil Staining (A Modification of Lendrum's Method)

Introduction:

The Carbol-Chromotrope 2B method is a selective staining technique for the identification of eosinophil granulocytes in tissue sections. Eosinophils are key inflammatory cells involved in allergic reactions, parasitic infections, and certain malignancies. Their accurate identification and quantification are crucial in diagnostics and in the evaluation of therapeutic interventions. This method utilizes Chromotrope 2B in a phenol solution to impart a bright red color to eosinophil granules, providing high contrast against a blue hematoxylin-stained nucleus.[1] While many protocols specify Chromotrope 2R, Chromotrope 2B, a closely related azo dye, can also be employed, often yielding comparable results due to their similar chemical structures.

Principle:

The acidic nature of the phenol in the staining solution is thought to lower the pH, which enhances the binding of the acidic dye (Chromotrope 2B) to the basic proteins within the eosinophil granules.[1] This results in a strong and specific staining of these granules. The hematoxylin acts as a nuclear counterstain, providing clear visualization of cellular morphology.

Applications:

-

Identification and quantification of eosinophilic infiltration in tissues for the diagnosis and monitoring of allergic and inflammatory conditions.

-

Assessment of tissue eosinophilia in response to drug treatments or in models of disease.

-

Differentiation of eosinophils from other granulocytes in complex inflammatory infiltrates.

Quantitative Data:

A study comparing different methods for detecting eosinophils in nasal polyps found that Chromotrope 2R staining was specific for eosinophils with low background staining.[2][3][4] The eosinophil counts obtained with Chromotrope 2R were found to be significantly different from those obtained with conventional Hematoxylin and Eosin (H&E) and MBPmAb immunohistochemistry (p < 0.05), but not significantly different from Congo red staining (P = 0.1413).[3][4] This suggests that chromotrope-based stains are reliable for the accurate assessment of eosinophil numbers.

| Staining Method | Specificity for Eosinophils | Background Staining | Eosinophil Count Comparison |

| Chromotrope 2R | High | Low | Significantly different from H&E and MBPmAb IHC (p < 0.05) |

| Congo Red | High | Moderate | No significant difference from Chromotrope 2R (P = 0.1413) |

| MBPmAb Immunohistochemistry | High | Low | Significantly different from other methods (p < 0.05) |

| Hematoxylin & Eosin (H&E) | Moderate | N/A | Significantly different from other methods (p < 0.05) |

Experimental Protocol: Carbol-Chromotrope 2B Staining

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Mayer's Hematoxylin solution

-

Scott's tap water substitute (or running tap water)

-

Carbol-Chromotrope 2B staining solution:

-

Chromotrope 2B: 0.5 g

-

Phenol crystals: 1.0 g

-

Distilled water: 100 ml

-

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through descending grades of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 70% (2 minutes).

-

Rinse in running tap water for 2 minutes.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain with Mayer's Hematoxylin for 5-10 minutes.

-

Wash in running tap water for 5 minutes.

-

"Blue" the sections in Scott's tap water substitute for 1-2 minutes (or in running tap water for 5-10 minutes).

-

Wash in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Eosinophil Staining:

-

Place slides in the Carbol-Chromotrope 2B staining solution for 30 minutes.[1]

-

Wash well in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of ethanol: 70% (2 minutes), 95% (2 minutes), 100% (2 changes, 2 minutes each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Eosinophil granules: Bright red[1]

-

Nuclei: Blue[1]

-

Erythrocytes: May be lightly stained red[1]

-

Background: Pale pink to colorless

Application Note 2: Modified Gomori's One-Step Trichrome Stain with Chromotrope

Introduction:

Gomori's one-step trichrome stain is a widely used histological technique for differentiating between collagen and muscle fibers.[5] This method is invaluable in the study of fibrotic conditions and connective tissue disorders. The standard protocol utilizes Chromotrope 2R as the plasma stain. Given the close chemical similarity between Chromotrope 2B and 2R, Chromotrope 2B can potentially be substituted, although minor adjustments in staining times may be necessary to achieve optimal differentiation. This protocol outlines the procedure for a modified Gomori's trichrome stain.

Principle:

The technique employs three dyes in a single solution containing phosphotungstic acid. The phosphotungstic acid is believed to act as a differentiating agent, causing the larger dye molecules (like Aniline Blue or Fast Green) to displace the smaller plasma stain (Chromotrope) from the collagen fibers. This results in the selective staining of muscle and cytoplasm in red/pink, while collagen is stained blue or green. The Weigert's iron hematoxylin provides a robust nuclear stain that resists decolorization by the acidic trichrome solution.

Applications:

-

Assessment of fibrosis in various organs, including liver, kidney, heart, and lung.

-

Distinguishing between smooth muscle and collagen in tumors.

-

Evaluation of connective tissue in wound healing studies.

-

General-purpose connective tissue stain in routine histology.

Experimental Protocol: Modified Gomori's One-Step Trichrome Stain

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)

-

Bouin's solution (optional, for mordanting)

-

Weigert's Iron Hematoxylin solution (equal parts of Solution A and B)

-

Modified Gomori's Trichrome Staining Solution:

-

Chromotrope 2B (or 2R): 0.6 g

-

Fast Green FCF (or Aniline Blue): 0.3 g

-

Phosphotungstic acid: 0.6 g

-

Glacial acetic acid: 1.0 ml

-

Distilled water: 100 ml

-

-

0.5% Acetic acid solution

-

Ethanol (95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize and rehydrate sections to distilled water as described in the previous protocol.

-

-

Mordanting (Optional but Recommended):

-

For tissues not fixed in a picric acid-based fixative, mordant sections in pre-heated Bouin's solution at 56-60°C for 1 hour.

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

-

Trichrome Staining:

-

Place slides in the modified Gomori's Trichrome Staining Solution for 15-20 minutes.

-

-

Differentiation and Dehydration:

-

Differentiate in 0.5% acetic acid solution for 1-2 minutes.

-

Dehydrate directly in 95% ethanol, followed by two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

-

Mounting:

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Nuclei: Black/dark blue

-

Muscle fibers, cytoplasm, keratin: Red

-

Collagen and mucus: Green or blue (depending on the counterstain used)

Visualizations

Experimental Workflow for Carbol-Chromotrope 2B Staining

References

- 1. stainsfile.com [stainsfile.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of four staining methods for detecting eosinophils in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

Application Notes: Chromotrope 2B for the Detection of Microsporidia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsporidia are obligate intracellular, spore-forming parasites that are recognized as significant opportunistic pathogens, particularly in immunocompromised individuals. The accurate detection of microsporidial spores in clinical samples is crucial for diagnosis and for evaluating the efficacy of therapeutic agents. Chromotrope 2B, a component of modified trichrome stains, is a widely used and effective method for the visualization of microsporidial spores using light microscopy. This document provides detailed application notes and protocols for the use of Chromotrope 2B in the detection of microsporidia.

Principle of Staining

The detection of microsporidia spores using Chromotrope 2B-based stains relies on a modification of the standard Gomori trichrome staining procedure. Microsporidial spores possess a resilient spore wall that is difficult to penetrate with conventional stains. To overcome this, modified trichrome methods employ a significantly higher concentration of Chromotrope 2B (often referred to as Chromotrope 2R in literature) and a longer staining duration.[1][2][3] This allows the chromotrope dye to permeate the spore wall, staining the spores a characteristic pinkish-red to violet, which contrasts with the green or blue counterstain of the background material.[1][4] Some variations of the technique, such as the "hot method" and the "Quick-Hot Gram-Chromotrope" method, utilize heat to further facilitate dye penetration and reduce the overall staining time.[2][5]

Quantitative Data Summary

The performance of Chromotrope 2B-based staining methods has been compared to other detection techniques, such as fluorescent microscopy with Uvitex 2B and molecular methods like PCR. The following table summarizes the quantitative data on the sensitivity and specificity of these methods.

| Staining Method | Comparison Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |

| Chromotrope 2R | Uvitex 2B | 80% | 100% | 100% | 99% | [6][7][8] |

| Modified Trichrome Stain (MTS) | Uvitex 2B | 88% - 100% | 88% - 100% | - | - | [1] |

| Chromotrope 2R | Nested PCR | 88.8% | 100% | - | - | [9] |

| Quick-Hot Gram-Chromotrope | Nested PCR | 94.4% | 100% | - | - | [9] |

| Weber Green (Chromotrope 2R) | - | - | - | - | - | |

| Ryan Blue (Chromotrope 2R) | Weber Green | 60% | 50.9% | 10% | 93.3% |

Experimental Workflow

The general workflow for the detection of microsporidia using Chromotrope 2B staining involves sample preparation, smear preparation, fixation, staining, and microscopic examination.

Experimental Protocols

Below are detailed protocols for various Chromotrope 2B-based staining methods for the detection of microsporidia.

Protocol 1: Weber's Modified Trichrome Stain (Green Background)

This is a commonly used method for staining microsporidial spores.

Reagents:

-

Chromotrope Staining Solution:

-

Chromotrope 2R: 6.0 g

-

Fast Green: 0.15 g

-

Phosphotungstic Acid: 0.7 g

-

Glacial Acetic Acid: 3.0 ml

-

Distilled Water: 100 ml

-

Preparation: Mix the dry ingredients with glacial acetic acid, let stand for 30 minutes, then add distilled water.

-

-

Acid-Alcohol:

-

90% Ethanol: 995.5 ml

-

Glacial Acetic Acid: 4.5 ml

-

-

Absolute Methanol

-

95% Ethanol

-

100% Ethanol

-

Xylene or xylene substitute

Procedure:

-

Prepare a thin smear of the specimen on a glass slide and allow it to air dry.

-

Fix the smear in absolute methanol for 5-10 minutes.

-

Allow the smear to air dry.

-

Place the slide in the Chromotrope staining solution for 90 minutes.

-

Briefly rinse in acid-alcohol for no more than 10 seconds.

-

Dip the slide several times in 95% ethanol as a rinse (no more than 10 seconds).

-

Dehydrate in two changes of 95% ethanol for 5 minutes each.

-

Dehydrate in 100% ethanol for 10 minutes.

-

Clear in two changes of xylene or xylene substitute for 10 minutes each.

-

Mount with a coverslip using a suitable mounting medium.

-

Examine the smear under oil immersion at 1000x magnification.

Expected Results: Microsporidial spores stain pink to red against a green background. A characteristic belt-like stripe may be visible across the spore.

Protocol 2: Ryan's Modified Trichrome Stain (Blue Background)

This modification uses aniline blue as a counterstain for better contrast.

Reagents:

-

Trichrome-Blue Staining Solution:

-

Chromotrope 2R: 6.0 g

-

Aniline Blue: 0.5 g

-

Phosphotungstic Acid: 0.25 g

-

Glacial Acetic Acid: 3.0 ml

-

Distilled Water: 100 ml

-

Preparation: Mix the dry ingredients with glacial acetic acid, let stand for 30 minutes, then add distilled water. Adjust pH to 2.5 with 1.0 M HCl.

-

-

Acid-Alcohol: (as in Protocol 1)

-

Absolute Methanol

-

95% Ethanol

-

100% Ethanol

-

Xylene or xylene substitute

Procedure:

The procedure is the same as for Weber's Modified Trichrome Stain (Protocol 1).

Expected Results: Microsporidial spores stain pink to red against a blue background.

Protocol 3: Quick-Hot Gram-Chromotrope Stain

This rapid method incorporates heating to shorten the staining time significantly.

Reagents:

-